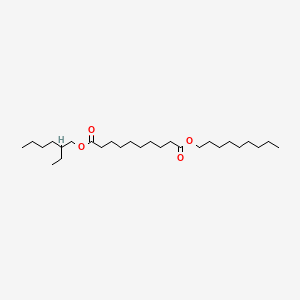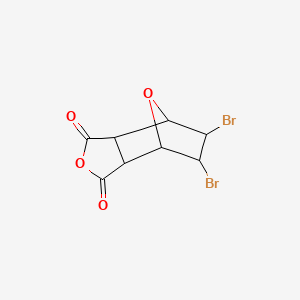
1h-Benzimidazole-1-carboxylic acid
Overview
Description
1H-Benzimidazole-1-carboxylic acid is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring, with a carboxylic acid group attached to the nitrogen atom at position 1. This compound is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazoles are structurally similar to purines, making them significant in drug design and development .
Preparation Methods
The synthesis of 1H-Benzimidazole-1-carboxylic acid can be achieved through various methods:
Condensation of o-phenylenediamine with carboxylic acids: This method involves the reaction of o-phenylenediamine with carboxylic acids under acidic conditions, often using hydrochloric acid as a catalyst.
Industrial production: Industrial methods often utilize high-pressure and high-temperature conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Benzimidazole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1H-Benzimidazole-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-carboxylic acid and its derivatives involves several pathways:
DNA binding: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme inhibition: Benzimidazole derivatives can inhibit various enzymes, including those involved in DNA replication and repair.
Signal transduction: The compound can interfere with cellular signaling pathways, leading to altered cell growth and apoptosis.
Comparison with Similar Compounds
1H-Benzimidazole-1-carboxylic acid can be compared with other similar compounds:
Benzimidazole: The parent compound without the carboxylic acid group, used in various pharmaceutical applications.
2-Substituted benzimidazoles: These compounds have different substituents at the 2-position, leading to varied biological activities.
Imidazole: A simpler heterocyclic compound with similar chemical properties but different biological activities.
Properties
IUPAC Name |
benzimidazole-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)10-5-9-6-3-1-2-4-7(6)10/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJABXZWILYUAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396969 | |
| Record name | 1H-Benzimidazole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52169-56-9 | |
| Record name | 1H-Benzimidazole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2,5-Dichlorophenyl)methyl]hydrazine](/img/structure/B3053154.png)





![Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)-](/img/structure/B3053165.png)


